molecular formula C22H25BrN4O B4339558 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4339558
M. Wt: 441.4 g/mol
InChI Key: NAQIGFCZTPSYQM-UHFFFAOYSA-N
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Description

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Indane Derivative Preparation: The indane moiety is synthesized separately through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The brominated triazole is coupled with the indane derivative using a palladium-catalyzed cross-coupling reaction.

    Adamantane Carboxamide Formation: Finally, the adamantane carboxamide group is introduced through an amidation reaction using adamantane carboxylic acid and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the triazole ring or the carboxamide group, resulting in the formation of reduced analogs.

    Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles, leading to a variety of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for its potential biological activities and therapeutic applications.

Medicine

In medicinal chemistry, the compound can be explored as a potential drug candidate. Its structure suggests possible interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring is known to bind to metal ions and can inhibit the activity of metalloenzymes. The indane moiety may interact with hydrophobic pockets in proteins, while the adamantane carboxamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)-1-adamantanecarboxamide: Lacks the bromine atom on the triazole ring.

    3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)-1-adamantanecarboxamide: Contains a chlorine atom instead of bromine on the triazole ring.

    3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)-1-adamantanecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the bromine atom on the triazole ring and the adamantane carboxamide group makes 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE unique. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O/c23-20-24-13-27(26-20)22-10-14-6-15(11-22)9-21(8-14,12-22)19(28)25-18-5-4-16-2-1-3-17(16)7-18/h4-5,7,13-15H,1-3,6,8-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQIGFCZTPSYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE

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